Timoptic

Description

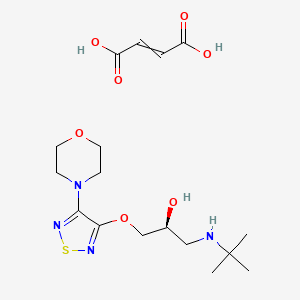

Structure

3D Structure of Parent

Properties

Molecular Formula |

C17H28N4O7S |

|---|---|

Molecular Weight |

432.5 g/mol |

IUPAC Name |

but-2-enedioic acid;(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol |

InChI |

InChI=1S/C13H24N4O3S.C4H4O4/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;5-3(6)1-2-4(7)8/h10,14,18H,4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/t10-;/m0./s1 |

InChI Key |

WLRMANUAADYWEA-PPHPATTJSA-N |

Isomeric SMILES |

CC(C)(C)NC[C@@H](COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O |

Canonical SMILES |

CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Timoptic® (Timolol Maleate): A Technical Guide to its Mechanism of Action in Glaucoma Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanism of action of Timoptic® (timolol maleate), a non-selective beta-adrenergic antagonist, in the context of glaucoma research. This document details the molecular interactions, signaling pathways, and physiological effects of timolol (B1209231) on aqueous humor dynamics, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and development purposes.

Core Mechanism of Action: Reduction of Aqueous Humor Production

The primary and well-established mechanism of action of timolol in reducing intraocular pressure (IOP) is the suppression of aqueous humor production by the ciliary body.[1][2] Timolol is a non-selective beta-1 and beta-2 adrenergic receptor antagonist.[2] By blocking these receptors, primarily the beta-2 receptors which are predominant in the ciliary processes, timolol curtails the normal physiological stimulation of aqueous humor secretion mediated by catecholamines like adrenaline and noradrenaline.[2][3]

Quantitative Data on Timolol's Efficacy and Receptor Binding

The following tables summarize key quantitative data from various studies, providing insights into timolol's receptor affinity and its clinical and physiological effects.

| Parameter | Receptor Subtype | Value | Species | Reference |

| Inhibition Constant (Ki) | Beta-2 Adrenergic Receptor | 3.4 x 10-9 M | Human | |

| Binding Affinity (KB) | Beta-1 Adrenergic Receptor | 9.43 ± 0.07 (-log M) | Human | [4] |

| Beta-2 Adrenergic Receptor | 10.10 ± 0.09 (-log M) | Human | [4] |

Table 1: Timolol Adrenergic Receptor Binding Affinities. This table presents the binding affinities of timolol for beta-1 and beta-2 adrenergic receptors. The lower Ki and higher -log M KB values indicate a high affinity of timolol for these receptors, with a notable potency for beta-2 receptors.

| Timolol Concentration | Mean IOP Reduction (%) | Study Population | Reference |

| 0.1% | Not specified | 20 adult patients with chronic open-angle glaucoma | [5] |

| 0.25% | ~40% (initial) | 10 patients with glaucoma or ocular hypertension | [6] |

| 0.5% | Maximal effect | 20 adult patients with chronic open-angle glaucoma | [5] |

| 1.0% | Similar to 0.5% | 20 adult patients with chronic open-angle glaucoma | [5] |

Table 2: Dose-Response Relationship of Timolol on Intraocular Pressure (IOP). This table illustrates the dose-dependent effect of different concentrations of timolol on IOP reduction. A concentration of 0.5% appears to provide the maximal hypotensive effect.

| Treatment | Reduction in Aqueous Flow | Study Population | Reference |

| Timolol 0.5% (twice daily) | 25% (daytime) | 30 ocular hypertensive volunteers | [7] |

| Timolol (topical) | Significant decrease | Primates | [8] |

| Timolol (0.5% solution, 2 drops) | From 3.9 µl/min to 2.5 µl/min | Rabbits | [9] |

Table 3: Effect of Timolol on Aqueous Humor Flow. This table quantifies the reduction in aqueous humor formation following the administration of timolol.

Signaling Pathways

Timolol's action is primarily mediated through the antagonism of beta-adrenergic receptor signaling in the ciliary epithelium. However, evidence also suggests a secondary, cAMP-independent mechanism.

Primary Signaling Pathway: Beta-Adrenergic Blockade

The canonical pathway involves the blockade of beta-2 adrenergic receptors on the non-pigmented ciliary epithelial cells. This prevents the activation of adenylyl cyclase by G-protein coupled receptors, leading to reduced intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Lower cAMP levels are thought to decrease the activity of protein kinase A (PKA), which in turn reduces the phosphorylation of target proteins involved in ion transport and ultimately, aqueous humor secretion.

Secondary Signaling Pathway: cAMP-Independent Mechanism

Research has uncovered a cAMP-independent mechanism of action for timolol.[10][11][12] This pathway is thought to involve the inhibition of key ion exchangers in the ciliary epithelium, specifically the Na+/H+ and Cl-/HCO3- exchangers.[10][11] By inhibiting these exchangers, timolol may alter the intracellular pH and ion concentrations, leading to a reduction in the driving force for aqueous humor secretion. This effect is not reversed by the addition of cAMP, indicating a distinct signaling cascade.[10][11]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to elucidate the mechanism of action of timolol.

Fluorophotometry for Aqueous Humor Flow Measurement

Fluorophotometry is a non-invasive technique used to measure the rate of aqueous humor flow.

Principle: A fluorescent dye (typically fluorescein) is introduced into the anterior chamber of the eye. The rate at which the dye is cleared from the anterior chamber is proportional to the rate of aqueous humor flow.

Detailed Protocol:

-

Subject Preparation: The subject is seated comfortably, and their pupils may be dilated depending on the specific protocol. Proparacaine (B1679620) 0.5% is instilled topically for anesthesia.[13]

-

Dye Instillation: A precise amount of sterile fluorescein (B123965) solution (e.g., 2% sodium fluorescein) is instilled onto the cornea. The excess dye is washed out after a short period (e.g., 5 minutes).[8]

-

Fluorophotometer Setup: A scanning ocular fluorophotometer is calibrated and aligned with the subject's eye. The instrument is set to measure fluorescence intensity across the anterior chamber.

-

Baseline Measurement: An initial scan is performed to determine the peak fluorescence concentration in the anterior chamber.

-

Serial Measurements: Fluorescence scans are repeated at regular intervals (e.g., every 30-60 minutes) over several hours.[14]

-

Data Analysis: The decay of fluorescein concentration over time is plotted on a semi-logarithmic scale. The rate of aqueous flow (F) is calculated using the following formula: F = kout * VAC Where:

-

kout is the rate constant of fluorescein clearance (determined from the slope of the decay curve).

-

VAC is the volume of the anterior chamber (measured separately, often by optical methods).

-

Tonography for Outflow Facility Measurement

Tonography is a non-invasive clinical and research tool used to estimate the facility of aqueous humor outflow through the trabecular meshwork.

Principle: A weighted tonometer is placed on the cornea for a set period (typically 2-4 minutes). The weight of the tonometer artificially increases the IOP, forcing aqueous humor out of the eye at a faster rate. The resulting decay in IOP is measured and used to calculate the outflow facility.

Detailed Protocol:

-

Subject Preparation: The subject is placed in a supine position and asked to fixate on a target. The cornea is anesthetized with topical proparacaine 0.5%.[13]

-

Tonometer Placement: A calibrated and weighted pneumatonometer or Schiøtz tonometer is gently placed on the center of the cornea.[13]

-

Pressure Recording: The intraocular pressure is continuously recorded for a period of 2 to 4 minutes.[13]

-

Data Acquisition: The IOP readings are digitally acquired, creating a pressure decay curve.

-

Data Analysis: The outflow facility (C) is calculated using the Goldmann equation or a modified version, which relates the change in ocular volume to the pressure change over time. The formula is: C = (ΔV / t) / (Pt - Po) Where:

-

ΔV is the change in ocular volume.

-

t is the duration of the measurement.

-

Pt is the average IOP during tonography.

-

Po is the initial IOP.

-

Conclusion

This compound® (timolol maleate) remains a cornerstone in glaucoma therapy due to its robust efficacy in lowering intraocular pressure. Its primary mechanism of action, the blockade of beta-adrenergic receptors in the ciliary epithelium leading to reduced aqueous humor production, is well-documented. Furthermore, emerging evidence of a secondary, cAMP-independent pathway involving the modulation of ion exchangers provides a more nuanced understanding of its pharmacological profile. This technical guide, with its compilation of quantitative data, detailed experimental protocols, and visual representations of signaling pathways, is intended to serve as a valuable resource for researchers and drug development professionals in the ongoing effort to refine and innovate glaucoma therapeutics.

References

- 1. avmajournals.avma.org [avmajournals.avma.org]

- 2. What is the mechanism of Timolol? [synapse.patsnap.com]

- 3. (--)-Timolol is a more potent antagonist of the positive inotropic effects of (--)-adrenaline than of those of (--)-noradrenaline in human atrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Beta-adrenoceptor antagonist activities and binding affinities of timolol enantiomers in rat atria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effects of timolol on the active transport across the ciliary epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Timolol decreases aqueous humor flow but not Na+ movement from plasma to aqueous - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Timolol may inhibit aqueous humor secretion by cAMP-independent action on ciliary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Objective Grading of Tonography Tracings for the Measurement of Outflow Facility - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Comparison of Aqueous Outflow Facility Measurement by Pneumatonography and Digital Schiøtz Tonography - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cellular Signaling Pathways of Timolol Maleate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Timolol (B1209231) maleate (B1232345) is a non-selective β-adrenergic receptor antagonist widely utilized in the clinical management of glaucoma and ocular hypertension.[1][2] Its primary therapeutic effect, the reduction of intraocular pressure (IOP), is achieved by modulating cellular signaling pathways within the ciliary body of the eye.[3] Timolol competitively blocks β1 and β2-adrenergic receptors, thereby inhibiting the canonical Gs-protein/adenylyl cyclase/cAMP signaling cascade initiated by endogenous catecholamines.[4] This guide provides a detailed examination of the core signaling pathways affected by timolol maleate, presents quantitative data on its pharmacological activity, outlines key experimental protocols for its study, and includes visual diagrams to elucidate these complex processes.

Core Cellular Signaling Pathways

Timolol's mechanism of action is centered on its interaction with β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). Its effects can be understood through its influence on both canonical and non-canonical signaling pathways.

Canonical Gs-Protein Coupled Pathway: Inhibition of cAMP Synthesis

The principal mechanism of timolol involves the blockade of the Gs-protein coupled pathway.[5]

-

Agonist-Induced Activation (Baseline State): In the absence of an antagonist, endogenous catecholamines (e.g., epinephrine, norepinephrine) bind to β-adrenergic receptors on the ciliary epithelium.[4][5] This binding event induces a conformational change in the receptor, activating the associated stimulatory G-protein (Gs). The Gαs subunit exchanges GDP for GTP, dissociates from the Gβγ dimer, and activates the enzyme adenylyl cyclase.[5]

-

cAMP Production and PKA Activation: Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[4] cAMP acts as a second messenger, binding to and activating Protein Kinase A (PKA).

-

Physiological Response: PKA then phosphorylates downstream targets, which in the ciliary body, leads to an increase in the production and secretion of aqueous humor.[3]

-

Timolol's Antagonistic Action: Timolol competitively binds to the β-adrenergic receptors, preventing catecholamine binding.[4] This blockade inhibits the entire downstream cascade, leading to a decrease in cAMP production and consequently, a reduction in aqueous humor secretion.[4][6] This is the primary mechanism by which timolol lowers IOP.

Non-Canonical Signaling Pathways

Beyond its primary role, timolol's interactions with β-adrenergic receptors can influence other signaling modules.

-

Inverse Agonism: Some studies suggest that timolol exhibits inverse agonist activity.[7] This means that in addition to blocking agonist binding, it can also reduce the basal, or constitutive, activity of the β2-adrenergic receptor, leading to a further decrease in baseline cAMP levels even in the absence of an agonist.[7] The rank order of inverse efficacy has been reported as timolol ≥ propranolol (B1214883) > alprenolol.[7]

-

β-Arrestin Mediated Signaling: Agonist binding to β-adrenergic receptors typically leads to their phosphorylation by G-protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin. β-arrestin binding desensitizes the receptor to G-protein signaling and can initiate a separate wave of signaling, often involving the MAPK/ERK pathway. While some β-blockers like propranolol can act as agonists for β-arrestin-mediated ERK activation, timolol has been shown to be devoid of intrinsic activity in this pathway, acting as a competitive antagonist for both G-protein and β-arrestin-mediated signaling.[8]

-

cAMP-Independent Mechanisms: Research has also pointed to cAMP-independent actions of timolol.[9][10] Studies have shown that timolol can increase intracellular Ca2+ and pH, and these effects are not reversed by the addition of cAMP.[9][10] This suggests that timolol may inhibit aqueous humor formation through alternative pathways, possibly involving the inhibition of Cl-/HCO3- exchange.[10]

Quantitative Data

The pharmacological effects of timolol have been quantified through various assays, providing key parameters for its activity.

| Parameter | Receptor Subtype | Value | Species/System | Reference |

| Ki (nM) | β1 | 1.97 | - | [11] |

| β2 | 2.0 | - | [11] | |

| β1 | ~1.0 (S-timolol) | Rat Atria | [12] | |

| β2 | ~1.0 (S-timolol) | Rat Atria | [12] | |

| β1 | ~30 (R-timolol) | Rat Atria | [12] | |

| β2 | ~30 (R-timolol) | Rat Atria | [12] | |

| IC50 (cAMP Synthesis) | β-adrenergic | ~3 nM (l-timolol) | Rabbit Iris-Ciliary Body | [13][14] |

| β-adrenergic | ~100 nM (d-timolol) | Rabbit Iris-Ciliary Body | [13][14] |

Table 1: Binding Affinities (Ki) and Functional Potency (IC50) of Timolol.

Experimental Protocols

The characterization of timolol's cellular signaling relies on a set of core biochemical and cell-based assays.

Radioligand Binding Assay (Competitive)

This assay is the gold standard for determining the binding affinity (Ki) of timolol for β-adrenergic receptors.[15][16]

Objective: To determine the concentration of timolol that inhibits 50% of specific radioligand binding (IC50), from which the Ki can be calculated.

Methodology:

-

Membrane Preparation: Isolate cell membranes expressing the β-adrenergic receptor of interest from tissue homogenates (e.g., rat atria) or cultured cells by differential centrifugation.[16] Determine protein concentration via a Bradford or BCA assay.[16]

-

Assay Setup: In a 96-well plate, set up triplicate reactions for:

-

Total Binding: Membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-CGP 12177 or (-)-[125I]iodocyanopindolol), and assay buffer.[12][16]

-

Non-specific Binding (NSB): Membranes, radioligand, and a saturating concentration of a non-labeled antagonist (e.g., 10 µM Propranolol) to block all specific binding.[16]

-

Competitive Binding: Membranes, radioligand, and serial dilutions of timolol.[16]

-

-

Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes to allow the binding to reach equilibrium.[16]

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[16]

-

Washing: Quickly wash the filters with ice-cold wash buffer to minimize dissociation while removing unbound radioligand.[16]

-

Quantification: Place filters in scintillation vials with a scintillation cocktail and measure radioactivity using a scintillation counter.[16]

-

Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of timolol. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.[16]

References

- 1. droracle.ai [droracle.ai]

- 2. researchgate.net [researchgate.net]

- 3. Articles [globalrx.com]

- 4. Experimental studies on the mechanism of action of timolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Timolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. What is the mechanism of Timclol Maleate? [synapse.patsnap.com]

- 7. Inverse agonist activity of beta-adrenergic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. β-Arrestin-mediated activation of MAPK by inverse agonists reveals distinct active conformations for G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Timolol may inhibit aqueous humor secretion by cAMP-independent action on ciliary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. apexbt.com [apexbt.com]

- 12. Beta-adrenoceptor antagonist activities and binding affinities of timolol enantiomers in rat atria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. iovs.arvojournals.org [iovs.arvojournals.org]

- 14. Effects of l- and d-timolol on cyclic AMP synthesis and intraocular pressure in water-loaded, albino and pigmented rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

Off-Label Therapeutic Applications of Timoptic (Timolol): A Technical Guide for Researchers and Drug Development Professionals

Abstract

Timolol (B1209231), a non-selective β-adrenergic receptor antagonist, is well-established for its primary indication in treating open-angle glaucoma and ocular hypertension by reducing intraocular pressure.[1][2][3] However, a growing body of preclinical and clinical research has identified multiple off-label therapeutic applications, primarily for topical formulations. These applications leverage timolol's molecular mechanisms, which extend beyond aqueous humor suppression to include vasoconstriction, inhibition of angiogenesis, and promotion of cellular migration and apoptosis.[4][5] This technical guide provides an in-depth review of the scientific evidence, experimental protocols, and clinical data supporting the off-label use of timolol in dermatology—specifically for infantile hemangiomas and wound healing—and in neurology for migraine management. Quantitative data are summarized in structured tables, and key molecular pathways and experimental workflows are visualized to facilitate understanding for researchers, scientists, and drug development professionals exploring the expanded therapeutic potential of this compound.

Core Mechanism of Action: β-Adrenergic Blockade

Timolol functions as a non-selective beta-1 and beta-2 adrenergic receptor blocking agent.[3] These receptors are integral to the autonomic nervous system and mediate the effects of catecholamines like epinephrine (B1671497) and norepinephrine.[6] By competitively inhibiting these receptors, timolol modulates various physiological processes. In its approved ophthalmic use, it reduces the production of aqueous humor in the eye.[1][6] Its off-label efficacy stems from this same antagonism in different tissues, leading to effects on vascular tone, cell proliferation, and inflammatory signaling.[4][7]

Application in Infantile Hemangiomas (IH)

The use of topical timolol for treating superficial infantile hemangiomas has become a prominent off-label application, offering an alternative to systemic beta-blockers like propranolol, particularly for smaller, uncomplicated lesions.[8][9][10] The treatment is considered safe and effective, with the best responses observed in thin, superficial IHs.[10][11]

Rationale and Signaling Pathway

The efficacy of timolol in IH is multifactorial. The proposed mechanism involves three key phases:

-

Short-Term (Vasoconstriction): Immediate blockade of β-adrenergic receptors on vascular endothelial cells is thought to cause vasoconstriction, reducing blood flow through the hemangioma.[8][11]

-

Mid-Term (Anti-Angiogenesis): Timolol inhibits pro-angiogenic signals, such as Vascular Endothelial Growth Factor (VEGF), arresting the proliferative growth phase of the hemangioma.[5][12]

-

Long-Term (Apoptosis): It is suggested that timolol induces apoptosis (programmed cell death) in the endothelial cells of the hemangioma, leading to its regression.[5][8]

Clinical Efficacy Data

| Study Type | Patient Cohort | Formulation & Dosage | Treatment Duration | Key Efficacy Outcomes | Adverse Events | Citation |

| Retrospective Cohort | 731 patients with IH | Timolol maleate (B1232345) (solution or gel) | Not specified | Good to excellent response in 63.6% of patients. Best response in superficial IHs <1 mm thick. | Mild events in 3.4% of patients. No cardiovascular side effects documented. | [10] |

| Retrospective Cohort | 672 patients with superficial IH | 0.5% Timolol drops | Not specified | Excellent or good outcomes in 72% of patients. Better outcomes in smaller IHs. | Relapse occurred in 8.8% of cases. | [11] |

| Case Report | 9-month-old boy with IH | 0.5% Timolol maleate eye drops, twice daily | 2 months | >30% reduction in 2 weeks; >90% reduction by 2 months. | None detected during monitoring of blood pressure, heart rate, and blood sugar. | [8] |

| Comparative Study | 724 children with superficial IH | Topical Timolol vs. Oral Propranolol | Not specified | Effective response rate of 96.4% for timolol (vs. 97% for propranolol). | Not detailed, but noted as having improved safety over propranolol. | [9] |

Experimental Protocols

-

Patient Selection: Studies typically include infants with superficial or mixed infantile hemangiomas, often excluding those with deep lesions, ulceration (in some studies), or known contraindications to beta-blockers like asthma or cardiac rhythm disturbances.[8][13]

-

Treatment Regimen: A common protocol involves the twice-daily application of 0.5% timolol maleate ophthalmic solution or gel-forming solution.[8] The amount is typically 1-2 drops, just enough to cover the lesion, gently rubbed in.[8][14]

-

Monitoring: For safety, initial application may be done under supervision, with heart rate and blood pressure measured before and 1 hour after application.[8] Ongoing monitoring can include weekly measurements of vitals and blood sugar for the first several weeks.[8]

-

Outcome Assessment: Efficacy is measured by changes in the size (length, width, volume), color, and texture of the hemangioma.[8] Photographic documentation and ultrasonography are often used for objective assessment.[8]

Application in Wound Healing

A significant area of investigation is the use of topical timolol to accelerate the healing of both acute and chronic wounds, such as venous leg ulcers, diabetic foot ulcers, and postsurgical wounds.[14][15][16][17] Evidence suggests it can be an effective and safe adjunct therapy for hard-to-heal wounds.[15][16]

Rationale and Mechanism of Action

The pro-healing effects of timolol are attributed to the blockade of β2-adrenergic receptors on keratinocytes. Chronic stress and elevated catecholamines can impair wound healing by inhibiting keratinocyte migration. Timolol reverses this by:

-

Promoting Keratinocyte Migration: Blocking the β2-adrenergic receptor on keratinocytes promotes their migration, which is essential for re-epithelialization.[18]

-

Anti-Inflammatory Properties: Timolol has demonstrated anti-inflammatory effects, which can be beneficial in the chronic inflammatory state of non-healing wounds.[14]

-

Reducing Phosphatase 2A Phosphorylation: This molecular action is linked to the promotion of re-epithelialization.[18]

Clinical Efficacy Data

| Study Type | Wound Type | Formulation & Dosage | Treatment Duration | Key Efficacy Outcomes | Citation |

| Observational Study | Venous Leg Ulcers (n=60) | 0.5% Timolol applied every other day | 12 weeks | 61.79% reduction in ulcer area for timolol group vs. 29.62% for control group. | [16] |

| Retrospective Review | Lower leg surgical wounds (elderly patients) | 0.5% Timolol solution, 1-2 drops daily | Until healing | Rate of re-epithelialization in suboptimal healers treated with timolol was comparable to that of healthier patients. | [14] |

| Study of 55 chronic wounds | Various (pressure sores, venous insufficiency, etc.) | 0.5% Timolol applied during dressing changes | Median 89.5 days | Complete healing achieved in 34 of 55 wounds resistant to conventional treatments. | [18] |

| RCT (Phase I) | Acute surgical wounds from Mohs surgery | 0.5% Timolol solution, 1-3 drops daily | 12 weeks | Study is designed to test safety and effectiveness in improving healing time vs. standard care (petroleum jelly). | [17] |

Experimental Protocols

-

Study Design: Protocols include randomized controlled trials (RCTs), prospective observational studies, and retrospective reviews.[14][15][16]

-

Patient Population: Subjects often have "hard-to-heal" or chronic wounds that have failed standard therapy for at least 4 weeks.[16] Exclusion criteria typically include known contraindications to beta-blockers.[16]

-

Application: One drop of 0.5% timolol solution or gel is applied per 2 cm of wound perimeter, or directly to the wound bed, often daily or every other day, in conjunction with standard wound care like dressings and debridement.[14][16]

-

Outcome Measures: The primary endpoint is typically the percentage reduction in wound area or the time to complete re-epithelialization.[14][16] Wound area is measured regularly (e.g., weekly) using digital photography and planimetry.[16]

Application in Migraine Management

While oral timolol is FDA-approved for migraine prophylaxis, the off-label use of topical ophthalmic timolol for the acute treatment of migraine attacks is an emerging area of interest.[19][20][21]

Rationale for Prophylaxis and Acute Use

The prophylactic effect of systemic beta-blockers is well-established, though the exact mechanism is not fully elucidated.[19][22] For acute treatment, the rapid absorption of ophthalmic timolol into the bloodstream, bypassing first-pass metabolism, is theorized to provide fast relief.[21][23]

Clinical Efficacy Data

| Application | Study Type | Patient Cohort | Formulation & Dosage | Key Efficacy Outcomes | Citation |

| Prophylaxis | Double-blind crossover | 94 patients with frequent migraines | Oral Timolol, 20-30 mg/day | Significantly better than placebo in reducing headache frequency. Overall global response rate of 65% with timolol vs. 40% with placebo. | [24] |

| Prophylaxis | AAFP Guideline Review | N/A | Oral Timolol, 20-30 mg/day | Established as an effective first-line treatment for migraine prevention. | [19][22] |

| Acute Treatment | Double-masked RCT | 50 patients with migraine | 0.5% Timolol eyedrops (1 drop in each eye at onset) | Pain score reduction of ≥4 points (or to 0) at 20 minutes occurred in 82% of timolol-treated migraines vs. 14% of placebo-treated migraines. | [21][23] |

Experimental Protocol: Acute Migraine Treatment Trial

The workflow for a randomized crossover trial evaluating topical timolol for acute migraine demonstrates a robust methodology for assessing efficacy.

Conclusion and Future Directions

The off-label applications of Timoptic (timolol) demonstrate significant therapeutic potential beyond its established role in ophthalmology. For infantile hemangiomas and chronic wound healing, topical application offers a localized treatment with a favorable safety profile compared to systemic alternatives.[9][25] The use of ophthalmic drops for acute migraine attacks represents a novel approach with promising initial data.[21]

For drug development professionals, these findings highlight opportunities for reformulation and new indications. Research should focus on optimizing drug delivery systems for cutaneous applications to enhance efficacy and control systemic absorption. Further large-scale, randomized controlled trials are necessary to fully establish the safety and efficacy of these off-label uses, particularly for acute migraine treatment and various types of chronic wounds.[15][16][21] Investigating the long-term outcomes and comparative effectiveness against other treatments will be crucial for integrating these applications into standard clinical practice.

References

- 1. Timolol ophthalmic: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 2. Timolol Ophthalmic: MedlinePlus Drug Information [medlineplus.gov]

- 3. drugs.com [drugs.com]

- 4. Topical timolol in dermatology: infantile haemangiomas and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. anmfonline.org [anmfonline.org]

- 6. What is Timolol used for? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. Topical timolol maleate: An effectual and safe recourse for infantile hemangiomas - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Topical Timolol Vs. Oral Propranolol for the Treatment of Superficial Infantile Hemangiomas [frontiersin.org]

- 10. Topical Timolol Maleate Treatment of Infantile Hemangiomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The timing and safety of topical timolol treatment for superficial infantile hemangioma: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Effect of 0.5% Timolol Maleate on Corneal(Lymph)Angiogenesis in a Murine Suture Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Full evidence summary | Infantile haemangioma: topical timolol | Advice | NICE [nice.org.uk]

- 14. Topical timolol enhances lower leg surgical wound healing in elderly patients with comorbidities: A retrospective review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Timolol in the treatment of hard-to-heal wounds: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. magonlinelibrary.com [magonlinelibrary.com]

- 17. Facebook [cancer.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. droracle.ai [droracle.ai]

- 20. Timolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Timolol Eyedrops Ease Migraine Pain - American Academy of Ophthalmology [aao.org]

- 22. Migraine Headache Prophylaxis | AAFP [aafp.org]

- 23. Can Timolol Eye Drops Stop a Migraine Attack? What to Know About This Acute Treatment Option — Migraine Again [migraineagain.com]

- 24. Migraine prevention with timolol. A double-blind crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Absorption and Safety of Topically Applied Timolol for Treatment of Chronic Cutaneous Wounds - PMC [pmc.ncbi.nlm.nih.gov]

Systemic Absorption and Metabolism of Topical Timoptic: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the systemic absorption and metabolism of topical Timoptic (timolol maleate), a non-selective beta-adrenergic receptor antagonist widely used in the treatment of glaucoma. Despite its topical administration, a significant portion of timolol (B1209231) can be systemically absorbed, leading to potential cardiovascular and respiratory side effects. A thorough understanding of its pharmacokinetic and metabolic profile is therefore crucial for drug development, clinical pharmacology, and risk assessment.

Systemic Absorption and Pharmacokinetics

Following ocular administration, timolol is absorbed through the conjunctiva and the nasolacrimal duct, bypassing first-pass metabolism in the liver to a significant extent.[1][2] This leads to a higher systemic bioavailability compared to oral administration.[2][3] Various formulations have been developed to modulate the systemic absorption of topical timolol, including gel-forming solutions which have been shown to reduce peak plasma concentrations.[4][5]

Pharmacokinetic Parameters of Topical Timolol Formulations

The systemic exposure to timolol is influenced by the formulation and concentration of the ophthalmic solution. The following tables summarize key pharmacokinetic parameters from various studies.

Table 1: Pharmacokinetic Parameters of this compound 0.5% Ophthalmic Solution

| Parameter | Value | Reference |

| Mean Peak Plasma Concentration (Cmax) | 0.46 ng/mL (morning dose) | [6] |

| 0.35 ng/mL (afternoon dose) | [6] | |

| 0.89 ng/mL (steady state, 2-hr post-dose) | [7] | |

| 1.14 ± 0.34 ng/mL | [5] | |

| Time to Peak Plasma Concentration (Tmax) | ~15 minutes | [3] |

| Systemic Bioavailability | 60% - 78% | [3] |

| Elimination Half-Life (t½) | Approximately 4 hours | [3] |

Table 2: Pharmacokinetic Parameters of Timolol 0.5% Ophthalmic Gel-Forming Solution

| Parameter | Value | Reference |

| Mean Peak Plasma Concentration (Cmax) | 0.28 ng/mL | [4] |

| <0.3 ng/mL | [8] | |

| Area Under the Curve (AUC) | Lower than ophthalmic solution | [5] |

Table 3: Pharmacokinetic Parameters in Special Populations

| Population | Parameter | Value | Reference |

| Elderly Patients (0.25% Solution) | Mean AUC | 10.28 ng/mL·h | [9] |

| Mean Half-Life (t½) | 4.8 hours | [9] | |

| CYP2D6 Poor Metabolizers (0.5% Solution) | Cmax, t½, AUC | Highest compared to extensive metabolizers | [2] |

Metabolism of Timolol

Timolol is primarily metabolized in the liver by the cytochrome P450 enzyme system.

Role of Cytochrome P450 Enzymes

The metabolism of timolol is principally mediated by the polymorphic enzyme CYP2D6 .[1][10] CYP2C19 plays a minor role, contributing to less than 10% of the intrinsic microsomal clearance.[1] The activity of CYP2D6 can vary significantly among individuals due to genetic polymorphisms, leading to different metabolic phenotypes: poor, intermediate, extensive, and ultrarapid metabolizers.[11][12] Poor metabolizers may have significantly higher plasma concentrations of timolol, increasing the risk of systemic adverse effects.[2]

Metabolic Pathways and Identified Metabolites

The metabolism of timolol involves oxidation and cleavage of the morpholine (B109124) ring.[13] Four primary metabolites, designated M1, M2, M3, and M4, have been identified in vitro using human liver microsomes.[10][14] The most abundant of these is a hydroxy metabolite, M1.[1]

Experimental Protocols

This section outlines methodologies for the quantification of timolol in biological matrices and for studying its in vitro metabolism.

Quantification of Timolol in Human Plasma by HPLC

Objective: To determine the concentration of timolol in human plasma samples.

Principle: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV or mass spectrometric detection is a common method for the sensitive and specific quantification of timolol.

Methodology:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 1 mL of plasma, add an internal standard (e.g., propranolol).

-

Alkalinize the plasma sample with sodium hydroxide.

-

Extract timolol and the internal standard with an organic solvent (e.g., butyl chloride or a hexane-butanol mixture).[15][16]

-

Vortex and centrifuge the sample.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05 M monobasic phosphate (B84403) buffer, pH 6.2) and an organic modifier (e.g., acetonitrile) in a specific ratio (e.g., 65:35 v/v).[17]

-

Flow Rate: 1.0 mL/min.[17]

-

Detection: UV detection at 295 nm or tandem mass spectrometry (LC-MS/MS) for higher sensitivity.[18][19]

-

-

Quantification:

-

Generate a calibration curve using known concentrations of timolol.

-

Calculate the concentration of timolol in the plasma samples by comparing the peak area ratio of timolol to the internal standard against the calibration curve.

-

In Vitro Metabolism using Human Liver Microsomes

Objective: To investigate the metabolism of timolol and identify the enzymes involved.

Principle: Human liver microsomes (HLM) contain a high concentration of CYP450 enzymes and are a standard in vitro system for studying drug metabolism.

Methodology:

-

Incubation:

-

Prepare an incubation mixture containing:

-

Human liver microsomes (e.g., 0.5 mg/mL protein).

-

Timolol (at various concentrations to determine enzyme kinetics).

-

Phosphate buffer (e.g., 100 mM, pH 7.4).

-

An NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate the metabolic reaction.[20]

-

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding the NADPH-generating system.

-

Incubate at 37°C for a specified time period (e.g., 0-60 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

-

Sample Analysis:

-

Centrifuge the terminated reaction mixture to pellet the protein.

-

Analyze the supernatant for the disappearance of the parent drug (timolol) and the formation of metabolites using LC-MS/MS.

-

-

Enzyme Phenotyping (optional):

-

To identify the specific CYP enzymes involved, perform incubations with:

-

Recombinant human CYP enzymes.

-

Specific chemical inhibitors of CYP enzymes (e.g., quinidine (B1679956) for CYP2D6).[1]

-

-

Systemic Absorption Pathway

The following diagram illustrates the pathways of systemic absorption of topical timolol.

This guide provides a comprehensive technical overview of the systemic absorption and metabolism of topical this compound. The quantitative data, detailed protocols, and visual diagrams are intended to be a valuable resource for researchers and professionals in the field of drug development and pharmacology.

References

- 1. Timolol metabolism in human liver microsomes is mediated principally by CYP2D6 [pubmed.ncbi.nlm.nih.gov]

- 2. aoa.org [aoa.org]

- 3. Timolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. researchgate.net [researchgate.net]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Absorption and Safety of Topically Applied Timolol for Treatment of Chronic Cutaneous Wounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Plasma kinetics and antagonist activity of topical ocular timolol in elderly patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Molecular genetics of CYP2D6: Clinical relevance with focus on psychotropic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. researchgate.net [researchgate.net]

- 15. Assay of timolol in human plasma using gas chromatography with electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Development and Validation of Facile RP-HPLC Method for Simultaneous Determination of Timolol Maleate, Moxifloxacin Hydrochloride, Diclofenac Sodium and Dexamethasone in Plasma, Aqueous Humor and Pharmaceutical Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Simultaneous determination of timolol maleate in combination with some other anti-glaucoma drugs in rabbit aqueous humor by high performance liquid chromatography-tandem mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

Timoptic's (Timolol Maleate) Effect on Aqueous Humor Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanisms by which Timoptic (timolol maleate), a non-selective beta-adrenergic antagonist, modulates aqueous humor dynamics to lower intraocular pressure (IOP). The information presented herein is intended for researchers, scientists, and professionals involved in ophthalmic drug development.

Core Mechanism of Action: Reduction of Aqueous Humor Production

This compound's primary mechanism of action is the reduction of aqueous humor formation by the ciliary body.[1][2][3] This is achieved through the blockade of beta-adrenergic receptors, predominantly the beta-2 subtype, which are located in the ciliary epithelium.[2] Under normal physiological conditions, stimulation of these receptors by endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) leads to an increase in aqueous humor production.[2] By antagonizing these receptors, timolol (B1209231) curtails this baseline production, leading to a significant decrease in intraocular pressure.

The Beta-Adrenergic Signaling Pathway (cAMP-Dependent)

The conventional understanding of timolol's action involves the canonical beta-adrenergic signaling cascade. Stimulation of beta-adrenergic receptors activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase.[4] This enzyme catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger.[4] Elevated intracellular cAMP levels are believed to promote aqueous humor secretion. Timolol, by blocking the beta-adrenergic receptors, prevents the activation of adenylyl cyclase, thereby reducing intracellular cAMP levels and consequently decreasing aqueous humor production.[4][5]

Evidence for a cAMP-Independent Mechanism

Emerging evidence suggests that timolol may also reduce aqueous humor secretion through a pathway independent of cAMP.[6][7] Studies have shown that timolol can inhibit ion transport across the ciliary epithelium even when cAMP levels are experimentally maintained.[6] This alternative mechanism may involve the modulation of ion channels and transporters crucial for aqueous humor formation. Specifically, research points to the inhibition of Na+/H+ and Cl-/HCO3- exchange, leading to reduced ion and water flux into the posterior chamber.[6][7] This cAMP-independent action may contribute to the overall efficacy of timolol.

References

- 1. Timolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Timolol? [synapse.patsnap.com]

- 3. Laboratory and clinical studies on the mechanism of action of timolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of cyclic AMP in the eye with glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of cyclic AMP in the eye with glaucoma [bmbreports.org]

- 6. Timolol may inhibit aqueous humor secretion by cAMP-independent action on ciliary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

Long-Term Effects of Timoptic (Timolol) on Ocular Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the long-term effects of Timoptic (timolol), a non-selective beta-adrenergic antagonist, on various ocular tissues. Timolol (B1209231) has been a cornerstone in the management of glaucoma for decades, primarily by reducing aqueous humor production to lower intraocular pressure (IOP).[1][2][3] However, its chronic use can induce a range of effects on the delicate structures of the eye. This document synthesizes findings from numerous studies to present quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and experimental approaches.

Ocular Surface: Conjunctiva and Cornea

Long-term administration of timolol preparations, particularly those containing preservatives like benzalkonium chloride (BAK), has been shown to adversely affect the ocular surface.[4][5]

Conjunctival Tissues

Chronic use of timolol can lead to significant alterations in the conjunctiva, including subclinical inflammation and changes to the extracellular matrix.[5][6][7] These changes are critical considerations, especially in patients who may require future glaucoma filtration surgery, as they can contribute to surgical failure.[6][7]

Quantitative Data on Conjunctival Changes:

| Parameter | Control Group | Long-Term Timolol Group | Significance | Study Population |

| Goblet Cell Density | Normal | Significantly Decreased | P < 0.001 | 21 patients chronically treated with 0.5% timolol maleate (B1232345) vs. 40 controls[4] |

| Mucus Granules | Normal | Significantly Decreased | P < 0.001 | 21 patients chronically treated with 0.5% timolol maleate vs. 40 controls[4] |

| Reticular Sheets | Normal | Significantly Decreased | P < 0.001 | 21 patients chronically treated with 0.5% timolol maleate vs. 40 controls[4] |

| Pathologic Crystallization | Absent | Increased | P < 0.001 | 21 patients chronically treated with 0.5% timolol maleate vs. 40 controls[4] |

| Amorphous Material | 30.9 (12.8) | 43.3 (13.2) | P < 0.001 | 20 patients with primary open-angle glaucoma on timolol monotherapy vs. 10 non-glaucomatous patients[6][8] |

| Optically Clear Spaces | 28.8 (20.2) | Significantly Reduced | P < 0.001 | 20 patients with primary open-angle glaucoma on timolol monotherapy vs. 10 non-glaucomatous patients[6][8] |

| Inflammatory Cells (Epithelium) | Lower | Significantly Higher | P = 0.042 | New Zealand white rabbits treated for 30 days[5] |

Experimental Protocol: Conjunctival Biopsy and Analysis

A study investigating the histopathological effects of timolol on the human conjunctiva employed the following methodology:

-

Patient Cohort: Conjunctival biopsies were obtained from patients with primary open-angle glaucoma who had been on timolol monotherapy and a control group of non-glaucomatous patients undergoing routine cataract surgery.[8]

-

Biopsy Procedure: Specimens were taken from the inferior fornix.[8]

-

Analysis:

-

Light Microscopy: To assess general tissue morphology.

-

Immunohistochemistry: Utilized antibodies against MMP-1, MMP-3, TIMP-2, TIMP-3, and CD68 to evaluate extracellular matrix remodeling and inflammatory infiltration.[6][8]

-

Quantitative Transmission Electron Microscopy: To analyze the ultrastructure, including the number of collagen fibers, amorphous material, and optically clear spaces.[6][8]

-

Signaling and Inflammatory Pathway in the Conjunctiva with Chronic Timolol Use

Caption: Inflammatory cascade in the conjunctiva due to chronic timolol.

Corneal Tissues

The cornea, particularly the endothelium, is susceptible to the long-term effects of timolol. While some studies suggest minimal impact on endothelial integrity, others indicate potential for cellular changes.[9][10]

Quantitative Data on Corneal Changes:

| Parameter | Control/Untreated | Long-Term Timolol Treated | Significance | Study Details |

| Coefficient of Endothelial Permeability | No significant difference | No significant difference | Not Statistically Significant | 40 eyes treated with timolol (6 months to 14 years) vs. 40 untreated hypertensive eyes[9] |

| Corneal Thickness | 537 µm | 557 µm | p = 0.0659 (increase) | 10 healthy volunteers treated with timolol 0.5% for four days[11] |

| Endothelial Cell Density | No change | No change | Not Statistically Significant | 10 healthy volunteers treated with timolol 0.5% for four days[11] |

| Corneal Sensitivity | Normal | Decreased | Not specified | Elderly patients on long-term timolol[12] |

Experimental Protocol: Corneal Endothelial Permeability Assessment

-

Method: Fluorophotometry was used to assess the integrity of the corneal endothelium.[9]

-

Procedure: This non-invasive technique measures the rate at which fluorescein (B123965) dye, applied topically or administered intravenously, enters the anterior chamber from the corneal stroma. An increased rate suggests compromised endothelial barrier function.

-

Patient Groups: The study compared a cohort of patients on long-term, uninterrupted timolol maleate therapy with a control group of untreated hypertensive eyes.[9]

-

Data Analysis: The coefficient of endothelial permeability was calculated and compared between the groups. No statistically significant differences were found, suggesting that long-term timolol has little effect on this parameter.[9]

Experimental Workflow for Assessing Corneal Effects

Caption: Workflow for evaluating long-term timolol effects on the cornea.

Aqueous Humor Dynamics and Associated Tissues

Timolol's primary therapeutic action is the reduction of aqueous humor production by the ciliary body.[3] However, this long-term suppression of aqueous flow may have secondary consequences for the trabecular meshwork.

Ciliary Body

Chronic administration of timolol can lead to sustained vasoconstriction of the arterioles supplying the ciliary processes.[13] This is believed to be a key mechanism in reducing aqueous humor formation. In vitro studies have also shown that timolol binds to melanin (B1238610) in the iris-ciliary body, leading to a slow release of the drug.[14]

Trabecular Meshwork

The long-term impact of reduced aqueous humor flow on the trabecular meshwork (TM) is a subject of ongoing research. One hypothesis suggests that chronic underperfusion of the TM could lead to a decrease in outflow facility.[1][15][16]

Quantitative Data on Aqueous Humor Dynamics:

| Parameter | Baseline | After Long-Term Timolol | Significance | Study Details |

| Aqueous Humor Flow (Daytime) | Normal | Reduced by 25% | p=0.001 | 30 ocular hypertensive volunteers after two weeks of timolol 0.5%[17] |

| Aqueous Humor Flow (Nighttime) | Normally low | No significant reduction from baseline | Not Statistically Significant | 30 ocular hypertensive volunteers after two weeks of timolol 0.5%[17] |

| Outflow Facility (with Timolol + Dorzolamide (B1670892) + Prostaglandin) | Baseline | Significantly reduced | Not specified | Study on combined therapy effects[1] |

| Trabecular Meshwork (TM) Width, Thickness, and Schlemm's Canal (SC) Area | Baseline | No significant changes | Not Statistically Significant | 23 patients on dorzolamide/timolol fixed combination for 3 months[16] |

Experimental Protocol: Measurement of Aqueous Humor Flow

-

Method: Fluorophotometry is the gold standard for measuring aqueous humor flow in humans.[17]

-

Procedure: A fluorescent tracer (fluorescein) is administered, and its clearance from the anterior chamber is measured over time using a specialized fluorophotometer. The rate of clearance is directly related to the rate of aqueous humor flow.

-

Study Design: A study on ocular hypertensive volunteers measured aqueous flow during both day and night at baseline and after two weeks of timolol treatment to assess the diurnal effects of the drug.[17]

Logical Relationship of Timolol's Effect on Aqueous Dynamics

Caption: Timolol's mechanism and its potential long-term impact on aqueous outflow.

Retinal and Optic Nerve Head Circulation

The effect of long-term timolol use on blood flow to the retina and optic nerve head is complex and not fully elucidated, with some studies reporting conflicting results.

Quantitative Data on Ocular Circulation:

| Parameter | Treatment | Effect | Significance | Study Details |

| Pulsatile Choroidal Blood Flow (PCBF) | Topical timolol maleate 0.5% | Decreased by 32 +/- 12% | p = 0.0007 | 5 healthy volunteers (double-masked, randomized, placebo-controlled)[18] |

| Retinal Arterial Blood Flow Rate (RBF) | Topical timolol maleate 0.5% | No statistically significant change | Not Statistically Significant | 5 healthy volunteers[18] |

| Optic Nerve Head Capillary Blood Speed (CBS) | Topical timolol maleate 0.5% | No statistically significant change | Not Statistically Significant | 5 healthy volunteers[18] |

| Retinal Vein Red Blood Cell Velocity | Timolol-treated eyes | Increased by 12.0% | P < 0.005 | Not specified[19] |

| Retinal Vein Volumetric Blood Flow Rate | Timolol-treated eyes | Increased by 8.4% | P < 0.05 | Not specified[19] |

| Optic Nerve Oxygen Tension (ONPO2) | Systemic administration of timolol | No effect | Not Statistically Significant | Pig model[20] |

Experimental Protocol: Laser Doppler Velocimetry for Retinal Blood Flow

-

Method: Laser Doppler velocimetry is a non-invasive technique used to measure the velocity of red blood cells in retinal vessels.

-

Procedure: A low-power laser beam is directed into the eye, and the light scattered by the moving red blood cells undergoes a Doppler shift. This shift is analyzed to determine the blood flow velocity. Combined with monochromatic photography to measure vessel diameter, volumetric blood flow can be calculated.

-

Application: This method has been used in studies to assess the acute and chronic effects of timolol on retinal and optic nerve head circulation.[18]

References

- 1. Effect of Timolol on Aqueous Humor Outflow Facility in Healthy Human Eyes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The impact of timolol maleate on the ocular tolerability of fixed-combination glaucoma therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Timolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Ocular surface alteration after long-term treatment with an antiglaucomatous drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effect of latanoprost and timolol on the histopathology of the human conjunctiva - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Ocular surface disease: a known yet overlooked side effect of topical glaucoma therapy [frontiersin.org]

- 8. Effect of latanoprost and timolol on the histopathology of the human conjunctiva - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of continued treatment with timolol maleate on corneal endothelium: a fluorophotometric study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Multifarious Effects of Various Glaucoma Pharmacotherapy on Corneal Endothelium: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [Effect of timolol on central corneal thickness and endothelial cell density]. | Semantic Scholar [semanticscholar.org]

- 12. A Narrative Review of Ocular Surface Disease Related to Anti-Glaucomatous Medications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ciliary vasoconstriction after topical adrenergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Binding of timolol to iris-ciliary body and melanin: an in vitro model for assessing the kinetics and efficacy of long-acting antiglaucoma drugs [pubmed.ncbi.nlm.nih.gov]

- 15. Studies on the mechanism of action of timolol and on the effects of suppression and redirection of aqueous flow on outflow facility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Morphological changes in the trabecular meshwork and Schlemm’s canal after treatment with topical intraocular pressure-lowering agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. iovs.arvojournals.org [iovs.arvojournals.org]

- 18. Effect of timolol on human retinal, choroidal and optic nerve head circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. iovs.arvojournals.org [iovs.arvojournals.org]

- 20. Optic nerve oxygen tension: the effects of timolol and dorzolamide - PMC [pmc.ncbi.nlm.nih.gov]

Genetic Determinants of Timoptic® (Timolol) Efficacy in Glaucoma Treatment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Timolol (B1209231), a non-selective beta-adrenergic antagonist marketed as Timoptic®, is a cornerstone in the management of glaucoma, primarily by reducing intraocular pressure (IOP). However, significant inter-individual variability in therapeutic response and adverse effects is commonly observed. This technical guide delves into the pharmacogenomic landscape of timolol, summarizing the current state of knowledge on genetic markers that influence its efficacy and safety. We present a comprehensive overview of key genes and their polymorphisms, detailed experimental protocols from seminal studies, and visual representations of relevant biological pathways and research workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

The management of primary open-angle glaucoma (POAG) and ocular hypertension (OH) heavily relies on the long-term use of topical medications to lower IOP. Timolol, a beta-blocker, achieves this by reducing the production of aqueous humor. Despite its widespread use, a notable percentage of patients exhibit a suboptimal response or experience systemic side effects such as bradycardia and bronchoconstriction.[1][2] This variability is, in part, attributed to an individual's genetic makeup. Understanding the genetic markers that predict a patient's response to timolol is crucial for advancing towards a personalized medicine approach in glaucoma therapy, potentially improving efficacy and minimizing adverse reactions.[3][4] This guide provides an in-depth analysis of the key genetic factors implicated in the differential response to timolol.

Key Genetic Markers Influencing Timolol Efficacy and Safety

The pharmacogenetics of timolol primarily involves genes related to its mechanism of action (beta-adrenergic receptors) and its metabolism (cytochrome P450 enzymes).

Beta-Adrenergic Receptors (ADRB1 and ADRB2)

Timolol exerts its therapeutic effect by antagonizing beta-adrenergic receptors in the ciliary body. Polymorphisms in the genes encoding these receptors, ADRB1 and ADRB2, can alter receptor function and, consequently, the drug's efficacy.

-

ADRB2 : The beta-2 adrenergic receptor is a key target for timolol. The single nucleotide polymorphism (SNP) rs1042714 (Gln27Glu) in the ADRB2 gene has been associated with the IOP-lowering effect of topical beta-blockers.[5][6] Studies suggest that individuals with the CC genotype (encoding Gln27) of rs1042714 are more likely to have a significant reduction in IOP in response to timolol.[5][6] Another SNP, rs1042713 (Arg16Gly) , has also been investigated, although its association with timolol efficacy is less consistent across studies.[7][8]

-

ADRB1 : While timolol is non-selective, polymorphisms in the ADRB1 gene, such as rs1801252 (Ser49Gly) and rs1801253 (Arg389Gly) , have been implicated in the lack of efficacy of topical beta-blockers.[9]

Cytochrome P450 2D6 (CYP2D6)

Topically administered timolol can be absorbed systemically and is primarily metabolized in the liver by the cytochrome P450 2D6 (CYP2D6) enzyme.[10][11][12] The CYP2D6 gene is highly polymorphic, leading to different metabolic phenotypes, including poor, intermediate, extensive, and ultrarapid metabolizers.[12]

-

CYP2D6 Polymorphisms and Systemic Side Effects : Several studies have linked CYP2D6 polymorphisms to the risk of systemic adverse effects, particularly bradycardia.[10][11][13] Polymorphisms such as rs16947 (Arg296Cys) , CYP2D64 (rs3892097) , and CYP2D6 10 (rs1065852) have been associated with an increased risk of timolol-induced bradycardia.[10][11][13][14] Patients who are poor metabolizers due to carrying non-functional CYP2D6 alleles may have higher systemic concentrations of timolol, leading to an exaggerated pharmacological effect on the heart.[12][15][16]

-

CYP2D6 Polymorphisms and IOP Response : The association between CYP2D6 genotype and the IOP-lowering effect of timolol is less clear. Some studies have found no significant correlation between CYP2D6 polymorphisms and IOP reduction.[10][13]

Myosin Light Chain Interacting Protein (MLIP)

A study investigating copy number variants (CNVs) identified an association between the MLIP gene and the pharmacological response to both beta-blockers and prostaglandin (B15479496) analogs.[17][18][19] Patients with no copies of a specific MLIP gene variant showed a good response to timolol, whereas those with a higher copy number exhibited a poor response.[20]

Other Potential Genetic Markers

Research has also explored other genes that may influence timolol's efficacy through various mechanisms.

-

GSTP1 : The wild-type genotype GSTP1Ile105Ile has been associated with a better ophthalmic hypotensive effect of timolol.[21]

-

NAT2 : The combination of wild-type genotypes GSTP1Ile105Ile×NAT2Lys268Lys was linked to a better therapeutic response to timolol.[21]

Data Presentation: Summary of Genetic Associations

The following tables summarize the quantitative data from key studies investigating the association between genetic markers and timolol response.

Table 1: Association of ADRB2 Polymorphisms with Timolol IOP Response

| SNP (rs number) | Genotype | Association with IOP Reduction | Odds Ratio (95% CI) | p-value | Reference |

| rs1042714 (Gln27Glu) | CC (Gln/Gln) | Increased likelihood of ≥20% IOP decrease | 2.00 (1.00-4.02) | <0.05 | [6] |

| rs1042714 (Gln27Glu) | CC (Gln/Gln) | More significant IOP reduction | - | <0.05 | [5] |

Table 2: Association of CYP2D6 Polymorphisms with Timolol-Induced Bradycardia

| SNP (rs number) / Allele | Genotype / Phenotype | Association with Bradycardia | Odds Ratio (95% CI) / Mean Change | p-value | Reference |

| rs16947 (Arg296Cys) | CT and TT | Increased tendency for bradycardia compared to CC | - | 0.009 | [10] |

| rs16947 (Arg296Cys) | CT or TT | Increased inclination to bradycardia compared to CC | - | 0.043 | [13] |

| CYP2D64 (rs3892097) | GA | Higher risk of bradycardia (mean HR change) | 2.88 ± 4.68 vs 6.44 ± 5.57 (GG) at 1 month | <0.001 | [11] |

| CYP2D610 (rs1065852) | CT | Higher risk of bradycardia (mean HR change) | 2.94 ± 4.65 vs 6.34 ± 5.66 (CC) at 1 month | <0.001 | [11] |

Table 3: Association of MLIP Copy Number Variant with Timolol IOP Response

| Gene | Genotype (Copy Number) | Association with IOP Response | Odds Ratio (95% CI) | Reference |

| MLIP | No copies | Good response | - | [20] |

| MLIP | Higher copy number | Poor response | - | [20] |

Experimental Protocols

This section outlines the methodologies from key studies to provide a framework for designing and interpreting pharmacogenetic research on timolol.

Study Design: Prospective, Controlled, Randomized, Partial Crossover Study[17][18]

-

Objective : To identify copy number variants (CNVs) associated with pharmacological response to timolol and latanoprost.

-

Patient Population : 151 patients with primary open-angle glaucoma (POAG) or ocular hypertension (OH).

-

Inclusion Criteria : Age 18 years or older, diagnosed with and requiring pharmacological treatment for POAG or OH.

-

Treatment Protocol : Patients were treated for a minimum of 6 weeks with either timolol maleate (B1232345) or latanoprost.

-

Efficacy Measurement : Diurnal intraocular pressure reduction was measured.

-

Genotyping Method : A DNA pooling strategy was used for comparative genome-wide CNV analysis.

Study Design: Single Timolol Administration Study[10]

-

Objective : To investigate the association of CYP2D6 SNPs with the effects of ophthalmic timolol.

-

Patient Population : 133 subjects with POAG.

-

Treatment Protocol : A single administration of ophthalmic timolol.

-

Efficacy and Safety Measurement : Intraocular pressure (IOP) and heart rate (HR) were measured to assess hypotensive effects and the incidence of bradycardia.

-

Genotyping Method : A SNPstream genotyping system was used to investigate eight SNPs in the CYP2D6 gene in 73 of the subjects. The relationship between timolol effects and the Arg296Cys and Ser486Thr genotypes was analyzed.

Study Design: Prospective Study on Safety[11]

-

Objective : To evaluate the influence of CYP2D64 and CYP2D610 gene polymorphisms on the safety of 0.5% timolol maleate.

-

Patient Population : 105 patients with POAG.

-

Treatment Protocol : Prescription of glaucoma medications containing 0.5% timolol maleate.

-

Safety Measurement : Electrocardiography (ECG) was used to assess heart rate (HR) and PQ interval, and blood pressure (BP) was measured at 1 and 6 months.

-

Genotyping Method : The real-time polymerase chain reaction (PCR) method was used for the detection of single nucleotide polymorphisms.

Visualizations: Pathways and Workflows

Timolol Mechanism of Action: Beta-Adrenergic Signaling Pathway

Caption: Timolol antagonizes the beta-2 adrenergic receptor, inhibiting the downstream signaling cascade that leads to aqueous humor production.

Timolol Metabolism Pathway

Caption: Systemic timolol is metabolized by the CYP2D6 enzyme in the liver. Genetic variations can lead to different metabolic phenotypes.

Pharmacogenetic Study Workflow

Caption: A typical workflow for a pharmacogenetic study investigating the influence of genetic markers on drug response.

Conclusion and Future Directions

The evidence strongly suggests that genetic variations in ADRB2, CYP2D6, and MLIP can significantly influence the efficacy and safety of timolol. The identification of these and other genetic markers holds the promise of tailoring glaucoma treatment to an individual's genetic profile, thereby maximizing therapeutic benefit while minimizing the risk of adverse events. Future research should focus on larger, multi-ethnic cohort studies to validate these associations and discover novel genetic predictors. The development of cost-effective and rapid genetic testing panels could facilitate the integration of pharmacogenetic data into routine clinical practice, heralding a new era of personalized medicine in glaucoma management.

References

- 1. mdpi.com [mdpi.com]

- 2. Pharmacogenetics and pharmacogenomics in glaucoma therapeutics: the way to personalized therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Pharmacogenetics – Getting Closer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of genotype on individual response to the pharmacological treatment of glaucoma: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Very important pharmacogene summary ADRB2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Polymorphism of the beta-2 adrenoceptor and IOP lowering potency of topical timolol in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. openophthalmologyjournal.com [openophthalmologyjournal.com]

- 10. Cytochrome oxidase 2D6 gene polymorphism in primary open-angle glaucoma with various effects to ophthalmic timolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of CYP2D6*4, CYP2D6*10 polymorphisms on the safety of treatment with timolol maleate in patients with glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Association of CYP2D6 single-nucleotide polymorphism with response to ophthalmic timolol in primary open-angle Glaucoma--a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Pharmacogenetic explanation for excessive beta-blockade following timolol eye drops. Potential for oral-ophthalmic drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. MLIP genotype as a predictor of pharmacological response in primary open-angle glaucoma and ocular hypertension [ouci.dntb.gov.ua]

- 18. MLIP genotype as a predictor of pharmacological response in primary open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. MLIP genotype as a predictor of pharmacological response in primary open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A Personalized Approach to the Treatment of Primary Open-Angle Glaucoma | Onishchenko | Ophthalmology in Russia [ophthalmojournal.com]

An In-depth Technical Guide to the Interaction of Timoptic (Timolol) with Beta-Adrenergic Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between Timoptic (timolol) and beta-adrenergic receptors (β-ARs). It delves into the quantitative aspects of this interaction, details the experimental protocols used to elucidate these properties, and visualizes the complex signaling pathways and experimental workflows involved.

Introduction: Timolol (B1209231) and its Clinical Significance

Timolol is a non-selective beta-adrenergic receptor antagonist widely used in the management of glaucoma and ocular hypertension.[1] Its primary therapeutic effect is the reduction of intraocular pressure (IOP).[2] This is achieved predominantly by decreasing the production of aqueous humor by the ciliary body in the eye.[2][3] Understanding the precise molecular interactions between timolol and β-ARs is crucial for optimizing therapeutic strategies and developing novel glaucoma treatments.

Molecular Interaction with Beta-Adrenergic Receptors

Timolol exerts its pharmacological effects by competitively blocking both β1- and β2-adrenergic receptors.[1] This non-selective antagonism prevents the binding of endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine, thereby inhibiting the downstream signaling cascades that lead to aqueous humor production.[1]

Binding Affinity of Timolol

The affinity of timolol for β-ARs has been quantified in numerous studies using radioligand binding assays. These assays measure the concentration of a drug required to inhibit the binding of a radiolabeled ligand to the receptor by 50% (IC50), from which the inhibitory constant (Ki) can be calculated. A lower Ki value indicates a higher binding affinity.

| Compound | Receptor Subtype | Tissue/Cell Line | Ki (nM) | Reference |

| (-)-Timolol (S-Timolol) | β1-Adrenergic | Human Atrium | ~0.37 (calculated from pKB of 9.43) | [4] |

| (-)-Timolol (S-Timolol) | β2-Adrenergic | Human Atrium | ~0.08 (calculated from pKB of 10.10) | [4] |

| S-Timolol | β1-Adrenergic | Rat Atria | 1.1 | [5] |

| S-Timolol | β2-Adrenergic | Rat Atria | 1.3 | [5] |

| R-Timolol | β1-Adrenergic | Rat Atria | 37.0 | [5] |

| R-Timolol | β2-Adrenergic | Rat Atria | 33.0 | [5] |

Note: Ki values were calculated from reported pKB values where necessary for consistency.

These data demonstrate that the S-enantiomer of timolol is significantly more potent than the R-enantiomer and that timolol exhibits high, nanomolar affinity for both β1 and β2 receptors, confirming its non-selective profile.[4][5]

Signaling Pathways of Beta-Adrenergic Receptors and Timolol's Mechanism of Action

Activation of β-ARs by agonists initiates a cascade of intracellular events. The canonical pathway involves the coupling of the receptor to a stimulatory G protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a second messenger that activates Protein Kinase A (PKA).[1] PKA then phosphorylates various downstream targets, leading to a physiological response. In the ciliary epithelium, this pathway is believed to stimulate aqueous humor secretion. Timolol, as an antagonist, blocks the initial step of this cascade.

An alternative pathway involves the recruitment of β-arrestin to the activated receptor, which can lead to receptor desensitization and internalization, as well as initiate G protein-independent signaling.

Visualizing the Signaling Pathway

The following diagram illustrates the canonical β-adrenergic signaling pathway and the inhibitory action of timolol.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of timolol with β-ARs.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of an unlabeled compound (timolol) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

4.1.1. Experimental Workflow

4.1.2. Detailed Methodology

-

Membrane Preparation:

-

Homogenize cells or tissues (e.g., human atrial tissue, CHO cells expressing human β-ARs) in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[6]

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min) to remove nuclei and cellular debris.[6]

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g for 20 min) to pellet the membranes.[6]

-

Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 0.1-0.5 mg/mL.[6]

-

-

Assay Procedure:

-

In a 96-well plate, add in triplicate:

-

50 µL of membrane preparation.

-

50 µL of radioligand (e.g., [3H]dihydroalprenolol ([3H]DHA) or [125I]cyanopindolol ([125I]CYP) at a concentration near its Kd).[7]

-

50 µL of varying concentrations of unlabeled timolol (e.g., 10^-11 to 10^-5 M).

-

For total binding wells, add 50 µL of assay buffer instead of timolol.

-

For non-specific binding wells, add 50 µL of a high concentration of a non-selective antagonist (e.g., 10 µM propranolol).[8]

-

-

Incubate the plate at 37°C for 60 minutes to allow the binding to reach equilibrium.[7]

-

-

Filtration and Counting:

-

Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.[7]

-

Quickly wash the filters three times with ice-cold wash buffer.[6]

-

Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.[6]

-

-

Data Analysis:

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Plot the percentage of specific binding against the log concentration of timolol.

-

Determine the IC50 value using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

-

cAMP Functional Assay

This assay measures the ability of an antagonist (timolol) to inhibit the agonist-stimulated production of intracellular cyclic AMP (cAMP).

4.2.1. Experimental Workflow

4.2.2. Detailed Methodology

-

Cell Preparation:

-

Culture cells stably or transiently expressing the β-adrenergic receptor of interest (e.g., HEK293 or CHO cells) in appropriate media.

-

Seed the cells into a 96- or 384-well plate and allow them to adhere overnight.[10]

-

-

Assay Procedure:

-

Wash the cells with assay buffer (e.g., HBSS).

-

Pre-incubate the cells with varying concentrations of timolol (e.g., 10^-11 to 10^-5 M) for 15-30 minutes at 37°C.[10]

-

Add a fixed concentration of a β-adrenergic agonist (e.g., isoproterenol) that elicits a submaximal response (typically the EC80 concentration) to all wells except the basal control.[10]

-

Incubate for an additional 15-30 minutes at 37°C.

-

-

cAMP Detection:

-

Data Analysis:

-